molecular formula C11H11ClN2O B12525689 2-(Chloromethyl)-4-ethoxyquinazoline CAS No. 668276-10-6

2-(Chloromethyl)-4-ethoxyquinazoline

Cat. No.: B12525689
CAS No.: 668276-10-6
M. Wt: 222.67 g/mol
InChI Key: OXXRWKGKLDEVHY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethoxyquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethoxyquinazoline typically involves the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-ethoxyquinazoline is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This property can be advantageous in drug development, as it may lead to better bioavailability and efficacy .

Properties

CAS No.

668276-10-6

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(chloromethyl)-4-ethoxyquinazoline

InChI

InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3

InChI Key

OXXRWKGKLDEVHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)CCl

Origin of Product

United States

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